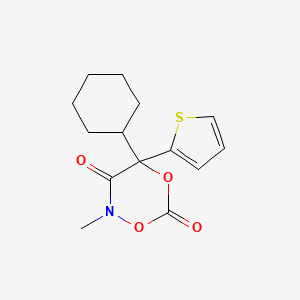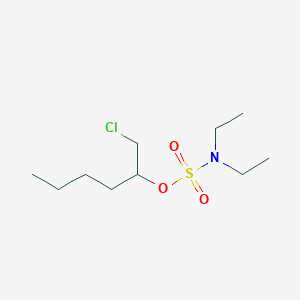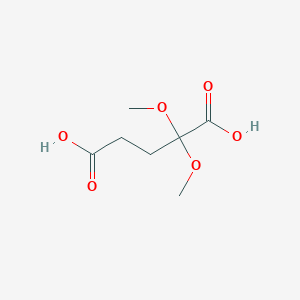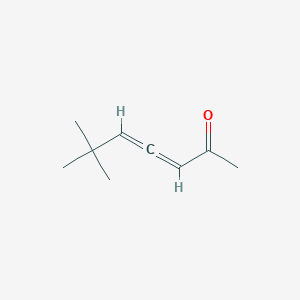
6,6-Dimethylhepta-3,4-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethylhepta-3,4-dien-2-one, also known as phorone, is an organic compound with the molecular formula C9H14O. It is a dialkenyl ketone characterized by the presence of two double bonds and a ketone functional group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6,6-Dimethylhepta-3,4-dien-2-one involves the redox addition of carbon tetrachloride to isobutene in the presence of ferric chloride, benzoin, and diethylamine hydrochloride. This reaction yields 3-methyl-1,1,1,3-tetrachlorobutane, which is further reacted with isobutene to produce 2,6-dimethyl-2,4,4,6-tetrachloroheptane. Treating this intermediate with ethanolic potassium hydroxide gives 2,6-dimethylhepta-1,5-dien-3-yne, which is then hydrated using methanolic boron trifluoride in the presence of mercuric oxide and aqueous sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic route described above can be adapted for large-scale production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylhepta-3,4-dien-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and hydrogen halides (e.g., HBr) are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
6,6-Dimethylhepta-3,4-dien-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,6-Dimethylhepta-3,4-dien-2-one involves its interaction with molecular targets through its reactive double bonds and ketone group. These interactions can lead to the formation of various intermediates and products, depending on the specific reaction conditions. The compound’s reactivity is influenced by the stability of the allylic carbocations formed during reactions, which can undergo further transformations .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-2,5-heptadien-4-one: A closely related compound with similar structural features.
Diisobutenyl ketone: Another dialkenyl ketone with comparable reactivity.
Diisopropylidene acetone: Shares structural similarities and reactivity patterns with 6,6-Dimethylhepta-3,4-dien-2-one.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and the presence of a ketone group, which confer distinct reactivity and stability characteristics. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
90213-40-4 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
InChI |
InChI=1S/C9H14O/c1-8(10)6-5-7-9(2,3)4/h6-7H,1-4H3 |
InChI Key |
VBKWNUOVXVKFGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C=CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


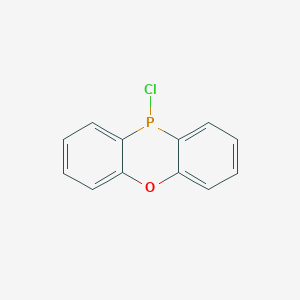
![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)
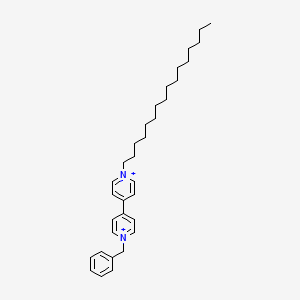
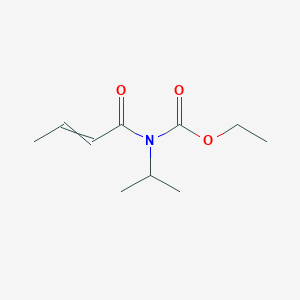
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
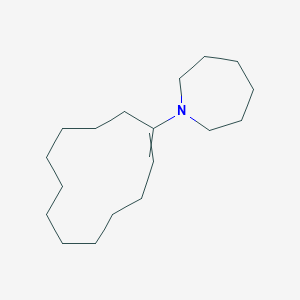
![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)
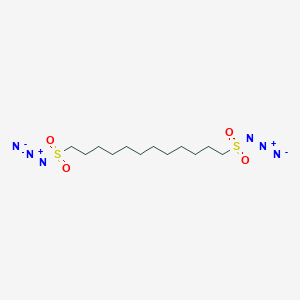
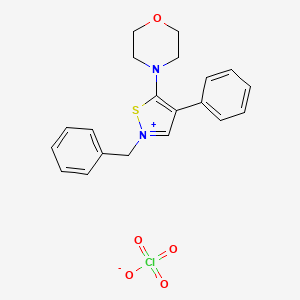
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
